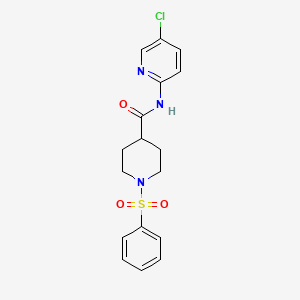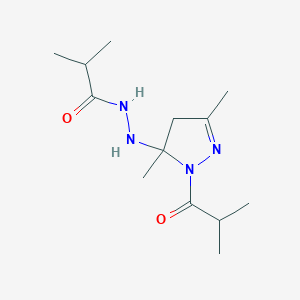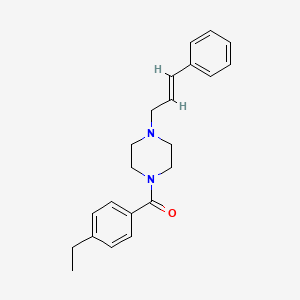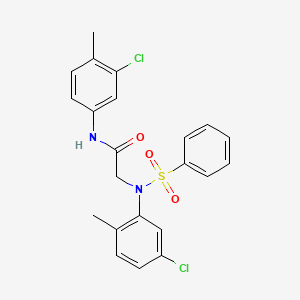
N-(5-chloro-2-pyridinyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as CSP-1103 and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CSP-1103 is not fully understood, but it is believed to act on the immune system and inflammatory pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. CSP-1103 has also been shown to activate the adenosine A2A receptor, which has anti-inflammatory effects.
Biochemical and Physiological Effects
CSP-1103 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CSP-1103 has also been shown to inhibit the growth of cancer cells in vitro. In addition, the compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CSP-1103 has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under a wide range of conditions. CSP-1103 has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, there are also limitations to working with CSP-1103. The compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of CSP-1103 is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on CSP-1103. One area of research is the development of CSP-1103 as a therapeutic agent for conditions such as rheumatoid arthritis and neuropathic pain. Another area of research is the development of CSP-1103 as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of CSP-1103 and to identify potential targets for the compound. In addition, research is needed to optimize the synthesis method for CSP-1103 and to improve the compound's solubility in water.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and neuropathic pain. CSP-1103 has also been studied for its potential as an anti-cancer agent. The compound has several advantages for lab experiments, but there are also limitations to working with CSP-1103. Future research is needed to fully understand the mechanism of action of CSP-1103 and to develop the compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CSP-1103 involves a multi-step process that includes the reaction of 2-chloropyridine with piperidine, followed by the addition of phenylsulfonyl chloride and N,N-dimethylformamide. The resulting compound is then treated with a reducing agent to yield CSP-1103. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
CSP-1103 has been studied extensively for its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and neuropathic pain. CSP-1103 has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-6-7-16(19-12-14)20-17(22)13-8-10-21(11-9-13)25(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTFVGKTXBWJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate](/img/structure/B5104702.png)

![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5104710.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)
![N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5104739.png)
![1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5104747.png)
![2-[4-allyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5104755.png)
![17-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5104770.png)

![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)